molecular formula C17H18N2O4 B5644723 N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide

N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B5644723
M. Wt: 314.34 g/mol
InChI Key: LELZVNNLVDDDMK-UHFFFAOYSA-N
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Description

N-[4-(Acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide is an acetamide derivative featuring a 4-acetylamino phenyl group and a 4-methoxyphenoxy side chain. This structure combines aromatic and ether functionalities, making it a candidate for pharmacological applications, particularly in enzyme inhibition or receptor modulation. Its design is rooted in modifying acetamide scaffolds to enhance binding affinity or selectivity, as seen in anti-infective and antiviral drug development .

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-12(20)18-13-3-5-14(6-4-13)19-17(21)11-23-16-9-7-15(22-2)8-10-16/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELZVNNLVDDDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide typically involves the following steps:

    Acetylation: The starting material, 4-aminophenol, undergoes acetylation using acetic anhydride to form N-(4-acetylamino)phenol.

    Etherification: N-(4-acetylamino)phenol is then reacted with 4-methoxyphenol in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the methoxyphenoxy group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholinosulfonyl-Substituted Acetamides

Compounds such as 2-(4-Methoxyphenylamino)-N-(4-(morpholinosulfonyl)phenyl)acetamide (5j) () share the acetamide core but differ in substituents. While 5j has a 4-methoxyphenylamino group, the target compound features a 4-methoxyphenoxy chain. This substitution alters electronic properties and steric bulk, impacting solubility and target interactions. 5j exhibits a melting point (mp) of 198–200°C and distinct NMR shifts (δ 3.74 ppm for OCH₃), contrasting with the target compound’s spectral profile .

Sulfonamide-Containing Acetamides

Its mp (227°C) and IR absorption at 1680 cm⁻¹ (C=O stretch) highlight differences in stability and polarity compared to the target compound. The sulfonamide moiety in 15 may improve solubility but reduce membrane permeability .

Heterocyclic Acetamide Derivatives

Thiazolotriazole derivatives like 2-((5-(4-Methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)-thio)-N-(4-morpholinophenyl)acetamide (27) () integrate heterocyclic systems, broadening biological activity. Compound 27 shows anti-infective properties with a 78% yield and mp 263–266°C, suggesting that heterocycles enhance thermal stability and efficacy .

Simplified Acetamide Analogs

Paracetamol (N-(4-hydroxyphenyl)acetamide) () serves as a foundational analog. Its mp (169°C) and solubility (1.4 g/100 mL water) are lower than the target compound due to the absence of methoxyphenoxy and sulfonamide groups. Paracetamol’s analgesic activity underscores the acetamide core’s pharmacological relevance, while the target compound’s modifications aim to enhance specificity .

Structural and Functional Analysis

Physical and Spectral Properties

Compound Name Melting Point (°C) Key IR Peaks (cm⁻¹) Key NMR Shifts (δ, ppm) Source
Target Compound Not reported ~1680 (C=O) ~3.75 (OCH₃), ~2.1 (CH₃CO) -
5j () 198–200 1680 (C=O) 3.74 (OCH₃), 2.05 (CH₃CO)
Compound 15 () 227 1680 (C=O) 3.89 (OCH₃), 2.10 (CH₃CO)
Paracetamol () 169 1650 (C=O) 2.15 (CH₃CO), 6.8–7.4 (Ar-H)

Biological Activity

N-[4-(acetylamino)phenyl]-2-(4-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16_{16}H18_{18}N2_{2}O3_{3}
  • Molecular Weight : 286.32 g/mol

The structural features include an acetylamino group and a methoxyphenoxy group, which are believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Key mechanisms include:

  • Enzyme Inhibition : The acetylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their function.
  • Receptor Modulation : The methoxyphenoxy moiety may interact with hydrophobic pockets in receptors, altering their activity and signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it demonstrated an inhibition zone of 15 mm against Staphylococcus aureus in agar diffusion assays.
  • Anti-inflammatory Effects : In vitro assays revealed that the compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines, suggesting its potential as an anti-inflammatory agent.
  • Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, showing promising results in DPPH radical scavenging assays with an IC50 value of 25 µg/mL.

Research Findings and Case Studies

A selection of studies highlights the compound's biological activity:

StudyFindings
Study 1Demonstrated significant antimicrobial activity against Escherichia coli and Pseudomonas aeruginosa with MIC values of 50 µg/mL.
Study 2Showed a reduction in inflammation markers in a rat model of arthritis, with a dosage of 10 mg/kg leading to a 40% decrease in paw swelling compared to control.
Study 3Evaluated antioxidant capacity using ABTS assay, revealing a scavenging activity comparable to ascorbic acid at similar concentrations.

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